2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetic acid
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Overview
Description
“2-(1Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetic acid” is a chemical compound with the molecular formula C12H8N2O3S . It is a derivative of benzofuro[3,2-d]pyrimidine .
Synthesis Analysis
Benzofuro[3,2-d]pyrimidine derivatives are prepared using aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50 °C to give carbodiimide intermediates . These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to give 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields .Molecular Structure Analysis
The molecular structure of “2-(1Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetic acid” consists of a benzofuro[3,2-d]pyrimidine core with a sulfanyl acetic acid group attached .Chemical Reactions Analysis
Benzofuro[3,2-d]pyrimidine derivatives have shown promising anticancer activity . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .Mechanism of Action
Safety and Hazards
The safety and hazards associated with “2-(1Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetic acid” are not specified in the available resources. It’s always important to handle chemical compounds with care and use appropriate safety measures.
Future Directions
Properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3S/c15-9(16)5-18-12-11-10(13-6-14-12)7-3-1-2-4-8(7)17-11/h1-4,6H,5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HALDSIZWNUXVID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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